Ac-Ala-NHMe, also known as alanine dipeptide, serves as a simplified model for studying the conformational behavior of peptides and proteins. [1-3, 5, 8, 11, 13, 15, 17, 19, 21] Its relatively simple structure allows for detailed theoretical calculations and experimental measurements, making it a valuable tool for understanding the fundamental properties of peptides. [, , , , , , , , , ]
Ac-Ala-NHMe is classified as a dipeptide due to the presence of two amino acid units, specifically alanine. It is a capped dipeptide, meaning it has acetyl and methylamide groups at the N- and C-terminus, respectively, mimicking the environment of a peptide bond within a larger polypeptide chain. [, , ] This characteristic distinguishes it from uncapped dipeptides and allows for focused investigations on the central peptide bond's properties. [, ]
N-Acetyl-L-alanine methylamide is a derivative of the amino acid L-alanine, characterized by the presence of an acetyl group at the nitrogen atom and a methyl group attached to the amide nitrogen. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its structural properties and potential biological activities.
N-Acetyl-L-alanine methylamide can be synthesized from L-alanine through acetylation processes, commonly involving acetic anhydride or acetyl chloride as acetylating agents. The synthesis often requires careful control of reaction conditions to achieve high purity and yield.
This compound belongs to the class of N-acylated amino acids, which are important in peptide synthesis and biological functions. It is categorized under amides due to the presence of an amide bond in its structure.
The most prevalent method for synthesizing N-acetyl-L-alanine methylamide involves acetylation of L-alanine using acetic anhydride in a solvent like dichloroethane. The reaction typically follows these steps:
The reaction can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure complete conversion and assess purity levels.
N-Acetyl-L-alanine methylamide has a molecular formula of C₇H₁₃N₃O₂. Its structure features:
The compound's molecular weight is approximately 157.19 g/mol. Its structural configuration can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, which provide insights into its conformational properties.
N-Acetyl-L-alanine methylamide can participate in various chemical reactions typical of amides, including hydrolysis, amidation, and acylation reactions.
The kinetics and mechanisms of these reactions can be studied using spectroscopic methods and computational chemistry approaches to understand energy barriers and transition states.
The mechanism by which N-acetyl-L-alanine methylamide exerts its biological effects may involve interactions with specific receptors or enzymes in biological systems.
Studies have shown that modifications at the nitrogen atom can significantly affect the compound's binding affinity and activity compared to its parent amino acid.
Relevant data indicate that the compound exhibits typical behavior for amides, including susceptibility to hydrolysis under acidic conditions.
N-Acetyl-L-alanine methylamide has several applications in scientific research:
N-Acetyl-L-alanine methylamide (Ac-Ala-NHMe) serves as a foundational model system for probing peptide conformational behavior. Its truncated structure retains the essential electronic and steric features of larger polypeptides while enabling high-precision computational investigations. This dipeptide mimic allows researchers to dissect the intricate interplay between local backbone geometry, intramolecular interactions, and spectroscopic signatures that define protein secondary structure elements. The following sections provide a comprehensive analysis of the theoretical frameworks employed to unravel its conformational landscapes, hydrogen bonding patterns, and spectral responses under varying environmental conditions.
Quantum mechanical (QM) methods, particularly ab initio and density functional theory (DFT), have been instrumental in characterizing the intramolecular hydrogen bonding patterns that govern Ac-Ala-NHMe’s conformational stability. Studies reveal that its energy minima arise from a delicate balance between classical N–H···O bonds and non-canonical interactions like C–H···O hydrogen bonds and C^(δ+)=O^(δ-) dipole attractions. These forces collectively stabilize several distinct backbone configurations: extended conformations resembling β-sheet structures, folded states analogous to the (i+1)th position of βVIb turns, and geometries compatible with βII/βVIa turns [1].
Table 1: Hydrogen Bonding Patterns and Associated Conformers in N-Acetyl-L-alanine Methylamide
Interaction Type | Bond Length Range (Å) | Stabilized Conformation | Energy Contribution |
---|---|---|---|
N–H···O | 1.8–2.2 | βVIb turn (i+1) position | Primary (>5 kcal/mol) |
C–H···O | 2.3–2.7 | Extended (β-sheet-like) | Secondary (1–3 kcal/mol) |
N–H···N | 2.0–2.5 | βIII/βIII' turn central position | Variable |
C^(δ+)=O^(δ-) dipole | N/A | Polyproline II (PPII) helix | Tertiary (<2 kcal/mol) |
The Ala residue’s preference for extended or β-turn geometries is further modulated by the C-terminal tertiary amide group, which imposes steric constraints that favor specific φ/ψ dihedral combinations. Notably, QM analyses identify low-energy pathways connecting these minima, revealing how subtle rotations about the Cα–C and N–Cα bonds facilitate transitions between β-sheet, polyproline II (PPII), and α-helical-like conformations. These transitions occur through saddle points corresponding to specific hydrogen bond rearrangements, highlighting the critical role of electrostatic interactions in directing conformational changes [1] [5]. Experimental Ramachandran maps corroborate these findings, showing that global energy minima predominantly reside within the right-handed α-helical and PPII regions, consistent with QM predictions for alanine dipeptides. The quantitative agreement between ab initio energy surfaces and experimentally derived isoenergy contours underscores the reliability of quantum methods in mapping peptide conformational spaces [5].
Density Functional Theory has emerged as the gold standard for simulating and interpreting the vibrational spectra of Ac-Ala-NHMe, bridging the gap between its conformational dynamics and spectroscopic observables. Hybrid functionals like Becke 3LYP, combined with 6-31G* basis sets, yield optimized geometries and Hessians (force constants) that accurately reproduce experimental vibrational absorption (VA) and vibrational circular dichroism (VCD) spectra across multiple conformers. These calculations reveal that the amide I (C=O stretch), amide II (N–H bend/C–N stretch), and amide III (complex mix) modes serve as sensitive probes of backbone geometry and hydrogen bonding [4] [6].
Table 2: DFT-Predicted Amide Band Assignments and Solvent Effects in Ac-Ala-NHMe
Amide Mode | Frequency Range (cm⁻¹) | Spectral Response to Conformation | Solvent Shift (H₂O vs. Gas) |
---|---|---|---|
Amide A | 3300–3400 | Negative VCD couplet in αR-helix | -15 to -25 cm⁻¹ |
Amide I | 1650–1700 | Positive VCD couplet in β-sheet | -20 to -40 cm⁻¹ |
Amide II | 1500–1560 | Negative monosignate VCD in PPII helix | -10 to -20 cm⁻¹ |
Amide III | 1260–1340 | Sensitive to φ/ψ dihedrals; weak VCD | -5 to -15 cm⁻¹ |
Critically, DFT simulations incorporating explicit solvation demonstrate that hydration dramatically reshapes Ac-Ala-NHMe’s conformational landscape. Gas-phase minima often exhibit substantial energy shifts or instability when surrounded by four or more water molecules due to competitive hydrogen bonding. For instance, the amide I band undergoes a pronounced redshift (20–40 cm⁻¹) in aqueous environments due to C=O···H–O hydrogen bonding, a phenomenon quantitatively reproduced by DFT models of Ac-Ala-NHMe–water clusters. This solvation effect not only alters vibrational frequencies but also reverses VCD signatures in certain conformers—most notably converting a gas-phase amide I positive couplet into a negative one upon hydration, mirroring experimental observations in apolar versus aqueous solvents [2] [6].
Furthermore, DFT-derived rotational strengths for amide transitions have established direct correlations between spectral patterns and secondary structure motifs:
The inverse problem—deducing conformational coordinates from spectroscopic data—presents significant challenges due to the high dimensionality of molecular landscapes and spectral overlap. Neural networks (NNs) offer a powerful solution by learning complex mappings between vibrational spectra (VA, VCD, Raman) and the underlying structural parameters of Ac-Ala-NHMe. Trained on DFT-generated datasets, these networks interpolate among calculated conformers to predict backbone dihedrals (φ, ψ) and side-chain rotamers (χ1) from spectral inputs with remarkable efficiency [2] [7].
NN architectures applied to Ac-Ala-NHMe typically employ multilayer perceptrons with spectroscopic frequencies and intensities as input nodes, hidden layers for feature extraction, and output nodes corresponding to structural coordinates. Sensitivity analyses reveal that amide I and III regions exert the strongest influence on predictions due to their pronounced conformational dependence. When benchmarked against DFT references, NNs achieve sub-angstrom RMSD accuracy for heavy-atom positions and <10° deviations in φ/ψ angles for gas-phase conformers. However, performance degrades slightly for solvated structures (RMSD ~0.2 Å) due to increased complexity from explicit water interactions [7].
Table 3: Neural Network Performance in Conformer Identification
Prediction Target | Input Spectra | Gas Phase Accuracy | Hydrated Accuracy | Key Limitations |
---|---|---|---|---|
φ/ψ dihedrals | VA + VCD | RMSD < 8° | RMSD 10–15° | Solvent mode interference |
Side chain χ₁ | Raman + ROA | RMSD < 12° | RMSD 15–20° | Spectral noise sensitivity |
Hydrogen bond length | Amide I/II frequencies | RMSD < 0.05 Å | RMSD 0.1–0.2 Å | Overlap with solvent peaks |
Relative energy | Full VA/VCD/Raman profiles | Error < 0.3 kcal/mol | Error 0.5–1.0 kcal/mol | Transferability gaps |
A critical application involves "spectral fingerprinting" of transient states. NNs detect subtle spectral perturbations indicative of underpopulated conformers—such as βIII turns or high-energy C7eq structures—that evade conventional detection. By performing sensitivity analyses on trained networks, researchers quantify the contribution of specific spectral regions (e.g., 1650–1700 cm⁻¹ for amide I) to conformational assignments, guiding experimental measurement strategies. For solvated systems, NNs successfully distinguish hydration-induced shifts from intrinsic conformational changes, though they require augmentation with explicit solvent descriptors to maintain robustness [2] [7]. Future advancements will integrate generative adversarial networks (GANs) to synthesize realistic spectra for underrepresented conformers, enhancing the coverage and predictive power of inverse scattering approaches.
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